(R,S)-BtbbIn-Sabox
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Overview
Description
(R,S)-BtbbIn-Sabox is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which allows it to interact with different molecular targets in a specific manner. The compound’s chirality is denoted by the (R,S) configuration, indicating the presence of both enantiomers.
Preparation Methods
The synthesis of (R,S)-BtbbIn-Sabox involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Industrial production methods may include continuous flow synthesis to improve yield and purity .
Chemical Reactions Analysis
(R,S)-BtbbIn-Sabox undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(R,S)-BtbbIn-Sabox has a wide range of applications in scientific research. In chemistry, it is used as a chiral catalyst in asymmetric synthesis. In biology, it is studied for its potential interactions with biomolecules. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the production of high-purity chemicals .
Mechanism of Action
The mechanism of action of (R,S)-BtbbIn-Sabox involves its interaction with specific molecular targets. The compound’s chirality allows it to bind to these targets in a stereospecific manner, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
(R,S)-BtbbIn-Sabox is unique due to its specific stereochemistry and the resulting interactions with molecular targets. Similar compounds include other chiral catalysts and molecules with similar functional groups. this compound stands out due to its high specificity and efficiency in various reactions .
Properties
Molecular Formula |
C43H46N2O2 |
---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C43H46N2O2/c1-41(2,3)31-19-15-27(16-20-31)25-43(26-28-17-21-32(22-18-28)42(4,5)6,39-44-37-33-13-9-7-11-29(33)23-35(37)46-39)40-45-38-34-14-10-8-12-30(34)24-36(38)47-40/h7-22,35-38H,23-26H2,1-6H3 |
InChI Key |
AJVITPISLPTGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78 |
Origin of Product |
United States |
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